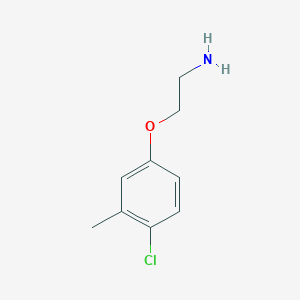
2-(4-Chloro-3-methyl-phenoxy)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenolic compounds, such as 2-(4-chloro-3-methyl-phenoxy)-2-methyl-propionic acid , are widely used in organic synthesis. They often serve as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like protodeboronation . This process involves the removal of a boron group from a molecule, often using a radical approach .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including spectroscopic techniques. For example, the structure of Phenol, 4-chloro-3-methyl- , a similar compound, has been determined and is available in databases like the NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations of the boronic ester moiety . These transformations can include oxidations, aminations, halogenations, and C-C bond formations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For example, the properties of 2-(4-chloro-3-methyl-phenoxy)-2-methyl-propionic acid, a similar compound, are documented in databases like Sigma-Aldrich .Wissenschaftliche Forschungsanwendungen
Use in Synthesis of Schiff Bases
Field
Organic Chemistry
Application
The compound is used in the synthesis of Schiff bases, which are organic compounds that have a C=N bond .
Method of Application
The compound is reacted with corresponding aldehydes to form Schiff bases. The reaction is monitored using UV–Visible and FTIR spectroscopy .
Results
Three new tetradentate NNNS Schiff bases were prepared in high yields. The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
Use in Antimicrobial and Anthelmintic Evaluations
Field
Medicinal Chemistry
Application
The compound is used in the synthesis of certain derivatives that have shown antimicrobial and anthelmintic properties .
Method of Application
The compound is used to synthesize 2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides .
Results
The synthesized compounds showed promising antimicrobial and anthelmintic activities .
Use as a Laboratory Reagent
Field
General Laboratory Use
Application
The compound is used as a reagent in various chemical reactions in the laboratory .
Method of Application
The specific method of application would depend on the particular reaction being carried out .
Results
The results would vary depending on the specific reaction .
Use in Material Science
Field
Material Science
Application
The compound could potentially be used in the synthesis of new materials .
Method of Application
The specific method of application would depend on the particular material being synthesized .
Results
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMIIOXQERVSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390235 |
Source


|
| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
CAS RN |
6487-87-2 |
Source


|
| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
